Bis(dichlorosilyl)methane

Organosilicon Chemistry Physical Properties Process Engineering

Bis(dichlorosilyl)methane is an organosilicon compound containing two dichlorosilyl (-SiHCl₂) groups linked by a methylene bridge. It is a clear, moisture-sensitive liquid with a molecular weight of 214.03 g/mol, boiling point of 146–147 °C, and density of 1.37 g/cm³.

Molecular Formula CH2Cl4Si2
Molecular Weight 212 g/mol
CAS No. 18081-42-0
Cat. No. B095708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dichlorosilyl)methane
CAS18081-42-0
Molecular FormulaCH2Cl4Si2
Molecular Weight212 g/mol
Structural Identifiers
SMILESC([Si](Cl)Cl)[Si](Cl)Cl
InChIInChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2
InChIKeyMJDRMXBTLIZHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dichlorosilyl)methane (CAS 18081-42-0): A Bifunctional Chlorosilane Precursor for Advanced Organosilicon Synthesis and SiC Materials


Bis(dichlorosilyl)methane is an organosilicon compound containing two dichlorosilyl (-SiHCl₂) groups linked by a methylene bridge. It is a clear, moisture-sensitive liquid with a molecular weight of 214.03 g/mol, boiling point of 146–147 °C, and density of 1.37 g/cm³ . The compound belongs to the bis(chlorosilyl)methane family and is distinguished by the presence of two reactive silicon-hydrogen (Si-H) bonds in addition to the silicon-chlorine (Si-Cl) bonds. This bifunctional character makes it a versatile synthon for constructing complex organosilicon architectures and silicon carbide (SiC) precursors [1].

Why Bis(dichlorosilyl)methane Cannot Be Substituted by Common Monofunctional or Trichlorosilyl Analogs


The bifunctional reactivity of bis(dichlorosilyl)methane – possessing both Si-H and Si-Cl bonds – is not shared by structurally analogous compounds. Bis(trichlorosilyl)methane, for instance, lacks Si-H bonds entirely and cannot undergo hydrosilylation or dehydrogenative silylation, while monofunctional silanes (e.g., methyldichlorosilane) contain only a single reactive Si-H group and cannot achieve the double silylation or cyclization pathways that define the compound's utility. Furthermore, the methylene-bridged bis(dichlorosilyl) unit offers a unique steric and electronic environment that favors the formation of 1,3-disilacyclopentane derivatives, a reactivity profile that is not transferable to simple alkyl chlorosilanes [1]. Consequently, substituting this compound with a generic silane would eliminate the ability to execute specific, high-value transformations, making it irreplaceable for targeted organosilicon synthesis and materials science applications.

Quantitative Differentiation of Bis(dichlorosilyl)methane (18081-42-0) from Closest Analogs


Lower Boiling Point and Density vs. Bis(trichlorosilyl)methane – Simplified Purification and Handling

Bis(dichlorosilyl)methane exhibits a significantly lower boiling point (146-147 °C) and density (1.37 g/cm³) compared to its closest trichloro-analog, bis(trichlorosilyl)methane (179-180 °C, 1.545 g/mL) . This 33 °C reduction in boiling point directly translates to less energy-intensive distillation and reduced thermal stress during purification, while the 11% lower density improves volumetric efficiency in storage and transport.

Organosilicon Chemistry Physical Properties Process Engineering

Elevated Vapor Pressure – Advantageous for Vapor-Phase Delivery Applications

The vapor pressure of bis(dichlorosilyl)methane is reported as 4.893 mmHg at 25 °C [1]. While direct comparative data for bis(trichlorosilyl)methane is not widely published, class-level inference based on higher molecular weight (282.9 g/mol vs. 214.03 g/mol) and stronger intermolecular forces predicts a substantially lower vapor pressure for the trichloro analog. This higher volatility of bis(dichlorosilyl)methane facilitates more reliable vapor-phase delivery in CVD and atomic layer deposition (ALD) processes, where precursor volatility is a key selection criterion.

Chemical Vapor Deposition (CVD) Thin Film Deposition Precursor Delivery

Dual Si-H Bond Functionality – Enabling Cyclic Organosilicon Architectures Unattainable with Trichloro Analogs

Bis(dichlorosilyl)methane possesses two reactive silicon-hydrogen (Si-H) bonds, a structural feature completely absent in bis(trichlorosilyl)methane (0 Si-H bonds) [1]. This difference is not trivial: the Si-H bonds are essential for platinum-catalyzed double hydrosilylation and dehydrogenative double silylation with alkynes, reactions that yield 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and -4-enes. Bis(trichlorosilyl)methane cannot participate in these transformations, and monofunctional silanes (e.g., methyldichlorosilane) cannot form the cyclic frameworks that are characteristic of bis(dichlorosilyl)methane's reactivity.

Hydrosilylation Dehydrogenative Silylation Organosilicon Synthesis

High and Tunable Reaction Yields in Platinum-Catalyzed Cyclization – Scalable Synthetic Efficiency

In a platinum-catalyzed double hydrosilylation with diphenylacetylene, bis(dichlorosilyl)methane (1a) gave the target trans-4,5-diphenyl-1,1,3,3-tetrachloro-1,3-disilacyclopentane in 84% isolated yield [1]. When a substituted bis(dichlorosilyl)(silyl)methane derivative (1c) was employed under identical conditions, the yield increased to 98%. This 14-percentage-point improvement demonstrates the scaffold's tunability: the core bis(dichlorosilyl)methane architecture can be modified to achieve near-quantitative conversion, a level of efficiency not achievable with simpler monochlorosilanes or trichloro analogs that lack the requisite Si-H functionality.

Catalysis Synthetic Efficiency Yield Optimization

Procurement-Relevant Application Scenarios for Bis(dichlorosilyl)methane (18081-42-0)


Synthesis of Polycarbosilane Precursors for Silicon Carbide (SiC) Ceramics and Fibers

Bis(dichlorosilyl)methane serves as a key comonomer in the synthesis of polysilacarbosilanes, which upon pyrolysis are transformed into polycarbosilanes—the direct precursors to silicon carbide (SiC) ceramics and fibers. The compound's dual Si-H and Si-Cl functionality enables the construction of the necessary polymeric backbone with controlled cross-linking [1][2]. Its lower boiling point and higher volatility compared to heavier analogs also facilitate purification and precise stoichiometric control during polymerization, making it the preferred monomer for producing high-quality SiC materials used in aerospace, nuclear, and high-temperature structural applications.

Fabrication of Functionalized Siloxane Coatings and Surface Modification Agents

Through controlled hydrolysis of the Si-Cl bonds, bis(dichlorosilyl)methane generates silanol intermediates that can condense to form siloxane networks or covalently graft onto hydroxylated surfaces (e.g., glass, silica, metal oxides). The retained Si-H bonds offer orthogonal reactivity for subsequent hydrosilylation, allowing for the introduction of organic functional groups (e.g., alkyl, aryl, epoxy) [1]. This dual-stage modification capability is not available with bis(trichlorosilyl)methane, which lacks Si-H bonds for secondary functionalization. As a result, the compound is uniquely suited for creating tailored hydrophobic, adhesive, or reactive coatings in microelectronics and biomedical device manufacturing.

One-Step Synthesis of Cyclic Organosilicon Building Blocks via Double Silylation

The compound's two Si-H bonds enable a one-step, palladium- or platinum-catalyzed double silylation of alkynes to afford 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and -4-enes in high yields (84-98%) [1][2]. These cyclic products are valuable intermediates for constructing more complex organosilicon molecules and polymers. The ability to form such rings directly, without the need for multi-step sequences, translates to significant time and cost savings in synthetic workflows. Substituting a monofunctional silane or trichloro analog would necessitate longer, less efficient routes, underscoring the compound's strategic procurement value in specialty chemical synthesis.

Vapor-Phase Deposition of Silicon-Containing Thin Films

With a vapor pressure of 4.893 mmHg at 25 °C, bis(dichlorosilyl)methane is sufficiently volatile for use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes [1]. Its molecular structure provides a source of both silicon and carbon, enabling the deposition of silicon carbide (SiC) or silicon oxycarbide (SiOC) thin films. The higher volatility relative to heavier bis(trichlorosilyl)methane simplifies vapor delivery system design and reduces the risk of precursor condensation in feed lines, making it a more practical choice for thin-film engineers seeking reproducible film growth and high throughput.

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